molecular formula C10H14N2OS B2958251 N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1596986-75-2

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2958251
CAS No.: 1596986-75-2
M. Wt: 210.3
InChI Key: BAUUNQAKOJSGCY-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound featuring a pyrrolidine ring linked to a thiophene-methyl group via a carboxamide bridge. This structure combines two pharmacologically significant motifs, making it a valuable intermediate in medicinal chemistry and drug discovery research. The pyrrolidine ring is a well-known saturated heterocycle that contributes to the three-dimensional structure of a molecule and is frequently used to explore structure-activity relationships (SAR). The thiophene moiety is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit a wide spectrum of biological activities . Compounds sharing the N-(thiophen-2-ylmethyl)carboxamide scaffold have been identified in various pharmacological contexts, suggesting the potential of this core structure for developing bioactive molecules . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-10(12-5-1-2-6-12)11-8-9-4-3-7-14-9/h3-4,7H,1-2,5-6,8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUUNQAKOJSGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents . For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been shown to result in good to excellent yields of the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic amidation processes, utilizing cost-effective and readily available reagents. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anticancer, antifungal, and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Aryl groups (e.g., 4-bromophenyl in 8d) confer higher melting points due to stronger intermolecular interactions (e.g., halogen bonding), while alkyl chains (e.g., hexyl in 8f) reduce melting points and increase lipophilicity .
  • Thiophene vs. Thiazole : The thiophen-2-ylmethyl group in the target compound contrasts with the thiazole ring in the TRPV1 antagonist (), which enhances brain penetration via heteroaromatic π-stacking .
  • Biological Activity : TRPV1 antagonists with bulky substituents (e.g., 3-isopropylphenyl) exhibit potent in vivo efficacy, suggesting that substituent steric bulk may correlate with target affinity .

Thermal Stability and Crystallinity

  • Melting Points : Aryl-substituted derivatives (8c: 152°C; 8d: 179°C) exhibit higher thermal stability than alkyl analogs (8f: 124°C), attributed to π-π stacking and hydrogen bonding in crystalline lattices .
  • Crystal Packing : N-p-Tolylpyrrolidine-1-carboxamide () forms C(4) hydrogen-bonded chains, a motif common in carboxamides, enhancing solubility and stability .

Pharmacological Activity

TRPV1 Antagonism

  • The (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl) derivative () demonstrates potent TRPV1 antagonism (IC₅₀ < 100 nM) and efficacy in suppressing bladder hyperactivity in animal models.

Anti-inflammatory Potential

  • Coumarin-containing derivatives (e.g., 8c–8g) show unconfirmed anti-inflammatory activity in preliminary assays, possibly via COX-2 inhibition .

Crystallographic and Conformational Analysis

  • Pyrrolidine Ring Conformation : In N-p-tolyl derivatives (), the pyrrolidine adopts a half-chair conformation, optimizing hydrogen bonding (N–H⋯O) for crystal stabilization .
  • Software Tools : Programs like SHELXL and Mercury () enable precise analysis of intermolecular interactions (e.g., halogen bonds in 8d) and packing patterns, critical for drug design .

Biological Activity

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications based on recent research findings.

Structural Characteristics

This compound consists of:

  • A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
  • A thiophene moiety , contributing to its chemical diversity and biological interactions.
  • A carboxamide functional group , which enhances its solubility and potential for biological activity.

The molecular formula of the compound is C₉H₁₃N₃OS, and its unique structure allows for various modifications that can enhance its therapeutic efficacy while minimizing side effects.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the thiophen-2-ylmethyl group.
  • Attachment of the carboxamide functional group.

These steps can be optimized to improve yield and purity, making it feasible for further pharmacological studies.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, compounds structurally related to N-(thiophen-2-yl)methyl derivatives showed EC50 values indicating strong fungicidal activity (e.g., EC50 = 4.69 mg/L) compared to standard antifungals like diflumetorim (EC50 = 21.44 mg/L) .

Antiviral Activity

Studies have suggested that pyrrolidine derivatives can act as inhibitors against viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro). These compounds have shown promising IC50 values, indicating their potential as antiviral agents .

Anticancer Potential

This compound has exhibited anticancer properties in various studies. For example, it was found to be effective against several cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer), with some derivatives showing IC50 values significantly lower than that of cisplatin .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or viral replication.
  • Receptor Modulation : It could interact with specific receptors involved in cancer cell signaling pathways, leading to apoptosis or reduced proliferation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological ActivityEC50/IC50 Values
N-(thiophen-2-yl)methylpyrrolidinePyrrolidine + ThiopheneAntifungalEC50 = 4.69 mg/L
3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidinePyrrolidine + SulfonylAnticancerIC50 = 0.99 ± 0.09
Pyrrolidine derivativesVarious substitutionsAntiviralIC50 = 0.56 - 1.7

Q & A

Q. What are the common synthetic routes for preparing N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide?

The synthesis typically involves a two-step approach:

Nucleophilic substitution : Reacting pyrrolidine-1-carbonyl chloride with 2-(aminomethyl)thiophene under basic conditions (e.g., triethylamine in dichloromethane) to form the carboxamide bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Key analytical tools include 1H NMR^1 \text{H NMR} (to confirm substitution patterns) and mass spectrometry (to verify molecular weight) .

Q. How is the structural characterization of this compound performed?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, coordination complexes of related pyrrolidine carboxamides show distorted tetrahedral geometries around zinc(II) ions .
  • Spectroscopy : 13C NMR^{13}\text{C NMR} identifies carbonyl (C=O) and thiophene aromatic carbons. IR spectroscopy confirms carboxamide N–H stretches (~3300 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) .

Q. What pharmacological targets are associated with pyrrolidine carboxamide derivatives?

This scaffold is explored as a ligand for angiotensin II type 1 (AT1_1) receptors due to structural similarities to biphenylmethyltetrazole derivatives. Modifications to the pyrrolidine ring or thiophene substituents can enhance receptor affinity .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved for this compound?

Contradictions in bond geometry or packing motifs require:

  • Multi-method validation : Cross-validate SC-XRD data with DFT calculations (e.g., B3LYP/6-31G* level) to assess theoretical vs. experimental bond parameters.
  • Database mining : Use tools like Mercury CSD to compare with structurally similar compounds (e.g., search for "pyrrolidine carboxamide" in the Cambridge Structural Database) .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Reaction condition screening : Test solvents (DMF vs. THF), temperatures (0°C vs. room temperature), and catalysts (e.g., DMAP for acyl transfer).
  • Protecting groups : Introduce Boc or Cbz groups to the pyrrolidine nitrogen to prevent undesired nucleophilic attacks during synthesis .

Q. How can computational modeling guide SAR studies for this compound?

  • Molecular docking : Dock the compound into AT1_1 receptor models (PDB: 4YAY) to identify key interactions (e.g., hydrogen bonds with Tyr113^{113} or hydrophobic contacts with Phe182^{182}).
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with receptor binding affinity using partial least squares regression .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Degradation studies : Monitor hydrolytic stability in buffered solutions (pH 1–12) via HPLC. Thiophene oxidation under UV light may require dark storage .

Q. What methods are used to study polymorphism in solid-state forms?

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic transitions.
  • Hot-stage microscopy : Observe melting/recrystallization behavior under polarized light. Solid-state NMR (13C CP-MAS^{13}\text{C CP-MAS}) can differentiate polymorphs .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation .

Q. Methodological Considerations for Data Interpretation

  • Crystallographic ambiguity : If SC-XRD data show disorder in the thiophene ring, refine the structure using SHELXL with restraints on atomic displacement parameters .
  • Pharmacological contradictions : Resolve discrepancies in receptor binding assays by standardizing assay conditions (e.g., buffer ionic strength, cell line selection) .

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